molecular formula C16H29N3O2 B7929029 (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide

Cat. No.: B7929029
M. Wt: 295.42 g/mol
InChI Key: GUXKDOBCLBMDOV-PIMMBPRGSA-N
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Description

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group, a cyclohexyl group, and an amino acid derivative, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a chiral rhodium complex (Rh2(®-BTPCP)4) to achieve high yields and excellent enantiomeric ratios . The reaction conditions typically include the use of specific solvents and temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase efficiency and yield. The use of advanced catalytic systems and automated processes can further enhance the production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.

Scientific Research Applications

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or a modulator of biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target, but it often involves the formation of stable complexes with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl and cyclohexyl derivatives, as well as amino acid derivatives with similar structural features. Examples include:

  • Cyclopropylamine
  • Cyclohexylamine
  • N-Acetyl-cyclopropylamine

Uniqueness

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide is unique due to its combination of cyclopropyl, cyclohexyl, and amino acid moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-N-[4-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-10(2)15(17)16(21)18-12-4-6-13(7-5-12)19(11(3)20)14-8-9-14/h10,12-15H,4-9,17H2,1-3H3,(H,18,21)/t12?,13?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXKDOBCLBMDOV-PIMMBPRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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